molecular formula C18H17N5O2 B2394402 N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide CAS No. 478077-78-0

N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide

Cat. No. B2394402
CAS RN: 478077-78-0
M. Wt: 335.367
InChI Key: QEOWIBCHCYBRDO-UHFFFAOYSA-N
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Description

N-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide, also known as PHZ-106, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. PHZ-106 belongs to the class of imidazole-based compounds and has been shown to possess potent anti-cancer properties.

Mechanism of Action

The mechanism of action of N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide is not fully understood, but it has been shown to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice, indicating its potential as a cancer therapy. However, further studies are needed to determine its toxicity and efficacy in humans.

Advantages and Limitations for Lab Experiments

N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. However, its synthesis is complex and requires several steps, making it difficult to produce in large quantities. Additionally, further studies are needed to determine its toxicity and efficacy in humans.

Future Directions

There are several future directions for N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide research. One potential application is in combination therapy with other anti-cancer drugs to enhance their efficacy. This compound may also have applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Further studies are needed to determine its toxicity and efficacy in humans and to optimize its synthesis for large-scale production.

Synthesis Methods

The synthesis of N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide involves a multi-step process that starts with the reaction between 2-aminonicotinic acid and acetylacetone to form 1-(2-pyridyl)-3-phenyl-2-propen-1-one. This intermediate is then reacted with 4-methylbenzoyl chloride and hydrazine hydrate to form this compound.

Scientific Research Applications

N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to possess potent anti-cancer properties and has been tested against various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-6-8-14(9-7-12)17(24)21-22-18(25)15-10-23(11-19-15)16-5-3-4-13(2)20-16/h3-11H,1-2H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOWIBCHCYBRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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